1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone
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Overview
Description
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone is a heterocyclic compound that features both imidazole and thiazole rings in its structure.
Preparation Methods
The synthesis of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone typically involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones (phenacyl bromides) in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is considered green and efficient, providing good yields under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for larger scales, ensuring cost-effectiveness and sustainability.
Chemical Reactions Analysis
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial cells, leading to cell death. In cancer research, the compound’s derivatives may inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .
Comparison with Similar Compounds
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone can be compared with other similar compounds such as:
(3-Methylimidazo[2,1-B]thiazol-6-yl)methanamine hydrochloride: This compound shares a similar core structure but differs in its functional groups, leading to variations in its chemical reactivity and biological activity.
2-Methylimidazo[2,1-B][1,3,4]thiadiazol-6-yl)methanamine hydrochloride: This compound has a thiadiazole ring instead of a thiazole ring, which can influence its pharmacological properties.
The uniqueness of this compound lies in its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone |
InChI |
InChI=1S/C8H8N2OS/c1-5-4-12-8-9-7(6(2)11)3-10(5)8/h3-4H,1-2H3 |
InChI Key |
UHQFTVQBULTEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C(=O)C |
Origin of Product |
United States |
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